
5-氨基甲酰基-1-(4-氟苯基)-4,5-二氢-1H-吡唑-3-羧酸
描述
5-Carbamoyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid, or 5-CFPA, is an organic compound with a wide range of applications in scientific research. It has been used in studies of drug metabolism, enzyme catalysis, and the effects of various drugs on cells and organisms. 5-CFPA is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. It has also been used to study the effects of drugs on the nervous system and to identify potential new drugs.
科学研究应用
Pharmacology: Antimicrobial Agents
The pyrazole carboxylic acid derivatives have been explored for their potential as antimicrobial agents. The presence of the fluorophenyl group may enhance the compound’s ability to interact with bacterial enzymes or receptors, potentially leading to the development of new antibiotics. This compound’s structural similarity to known antimicrobial scaffolds suggests it could serve as a lead compound for synthesizing novel drugs targeting resistant strains of bacteria .
Material Science: Polymer Synthesis
In material science, this compound could be utilized in the synthesis of polymers with specific properties. The carboxylic acid group allows for easy modification and attachment to polymer chains, which could result in materials with improved thermal stability or unique electronic properties. Its potential for creating polymers with high durability makes it a candidate for research in advanced materials .
Chemical Research: Crystal Engineering
The compound’s ability to form stable crystal structures through hydrogen bonding makes it an interesting subject for crystal engineering research. Understanding its crystallization process can lead to insights into the design of molecular solids with desired properties, such as controlled release of drugs or the creation of organic semiconductors .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s structure suggests it could act as an inhibitor for certain enzymes. The fluorophenyl moiety, in particular, might mimic the transition state of enzyme substrates, leading to potential applications in designing enzyme inhibitors that could regulate biochemical pathways or serve as therapeutic agents .
Pharmacokinetics: Drug Absorption and Distribution
The compound’s physicochemical properties, such as solubility and potential for hydrogen bonding, indicate that it could have favorable pharmacokinetic profiles. It might be absorbed well in the gastrointestinal tract and distributed efficiently throughout the body, making it a promising candidate for oral medications .
Industrial Uses: Chemical Intermediate
Lastly, this compound could serve as a chemical intermediate in the industrial synthesis of various products. Its reactive carboxylic acid group could be transformed into esters, amides, or other derivatives, which are valuable in the production of dyes, resins, and pharmaceuticals .
属性
IUPAC Name |
3-carbamoyl-2-(4-fluorophenyl)-3,4-dihydropyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-6-1-3-7(4-2-6)15-9(10(13)16)5-8(14-15)11(17)18/h1-4,9H,5H2,(H2,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGQLTDUMDUDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-carbamoyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



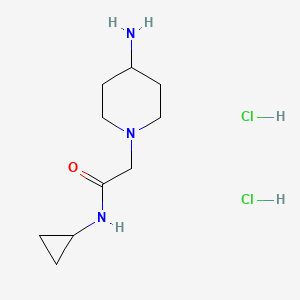
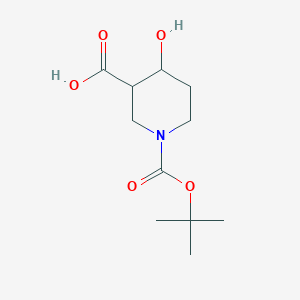

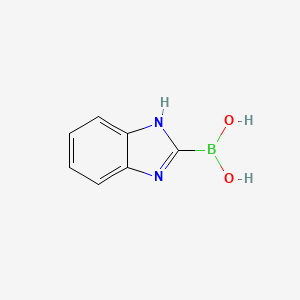

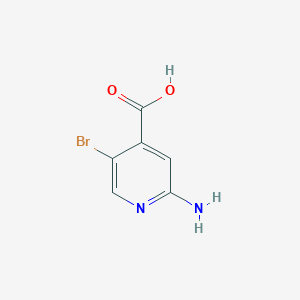

![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)
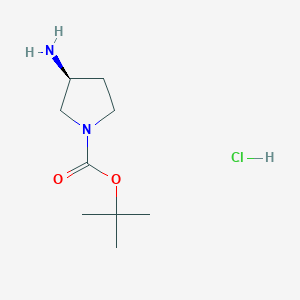
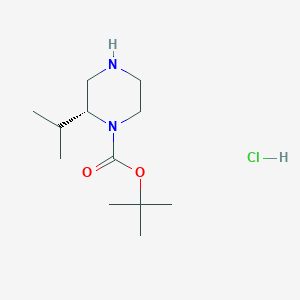

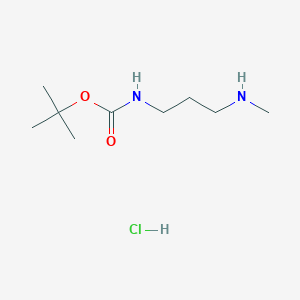
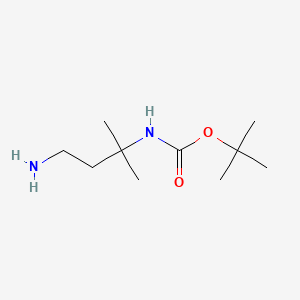
![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride](/img/structure/B1520937.png)